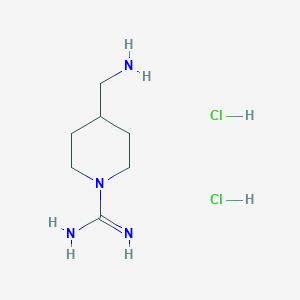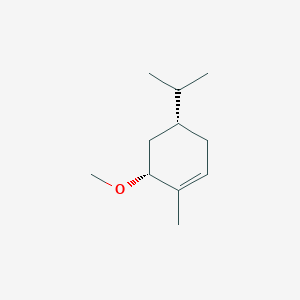
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI) is an organic compound with the chemical formula C12H22O. It is commonly known as limonene oxide and is a cyclic terpene oxide. Limonene oxide is a colorless liquid that is insoluble in water but soluble in organic solvents. It is commonly used as a flavoring agent in food and beverages and as a fragrance in cosmetics and cleaning products. In recent years, limonene oxide has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of limonene oxide is not fully understood. However, it is believed that its therapeutic properties are due to its ability to interact with various cellular pathways. Limonene oxide has been found to modulate the expression of genes involved in inflammation and cell proliferation. It has also been found to inhibit the activity of enzymes involved in the metabolism of carcinogens.
生化学的および生理学的効果
Limonene oxide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a protective effect on liver cells by reducing oxidative stress and inflammation. Additionally, limonene oxide has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
The advantages of using limonene oxide in lab experiments include its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. However, one limitation of using limonene oxide is its potential instability under certain conditions, such as high temperatures or exposure to light.
将来の方向性
There are several potential future directions for the study of limonene oxide. One area of research could focus on its potential as a therapeutic agent for various diseases, including cancer and liver disease. Another area of research could focus on the development of novel methods for synthesizing and purifying limonene oxide. Additionally, further studies could be conducted to elucidate the mechanism of action of limonene oxide and its interactions with cellular pathways.
合成法
Limonene oxide can be synthesized through the oxidation of limonene, a terpene found in citrus fruits. The oxidation reaction can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, and meta-chloroperbenzoic acid. The reaction is typically conducted at room temperature and under atmospheric pressure.
科学的研究の応用
Limonene oxide has been the focus of scientific research due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that limonene oxide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have a protective effect against liver damage caused by toxins.
特性
CAS番号 |
188660-63-1 |
|---|---|
製品名 |
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI) |
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(4R,6R)-6-methoxy-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5,8,10-11H,6-7H2,1-4H3/t10-,11-/m1/s1 |
InChIキー |
NMNRQSITLBEMHI-GHMZBOCLSA-N |
異性体SMILES |
CC1=CC[C@H](C[C@H]1OC)C(C)C |
SMILES |
CC1=CCC(CC1OC)C(C)C |
正規SMILES |
CC1=CCC(CC1OC)C(C)C |
同義語 |
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



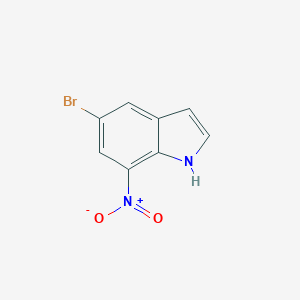
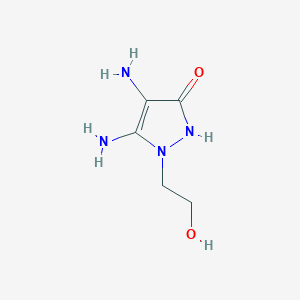
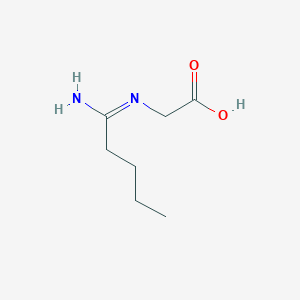
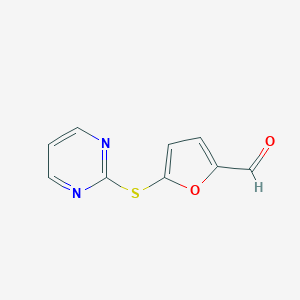
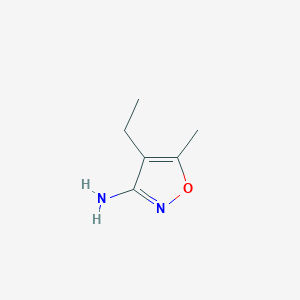





![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)

